N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
説明
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-16-4-2-3-15(13-16)19-22-23-20(30-19)21-18(25)14-5-7-17(8-6-14)31(26,27)24-9-11-29-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGIIOBSFDHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The oxadiazole and morpholino groups are known to enhance the pharmacological properties of compounds, making this molecule a candidate for further research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H18N4O4S
- CAS Number : Not specified in the sources.
The presence of the oxadiazole ring contributes to its biological activity, while the morpholino sulfonyl group may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole moieties have shown IC50 values in the low micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, indicating promising anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 2.52 |
| 16a | NCI-H23 | 1.50 |
These results suggest that modifications to the benzamide structure can lead to enhanced antiproliferative effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects likely involves:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies utilizing Annexin V/PI staining assays have indicated that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Case Studies
A notable study involved evaluating the biological activity of various oxadiazole derivatives, including those similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The study found that:
- Compound 16a , with a methoxy group on the phenyl ring, exhibited superior antiproliferative activity compared to other derivatives.
- The compounds were tested against multiple cancer types, showcasing their broad-spectrum potential .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced biological activity.
類似化合物との比較
Compounds with Morpholinosulfonyl Substituents
Several analogues share the morpholinosulfonylbenzamide motif but differ in oxadiazole substituents:
- 4-(Morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (): The thiophene-methyl group may enhance π-π stacking interactions in biological targets, contrasting with the methoxyphenyl’s hydrogen-bonding capability.
- N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)aniline (): The para-methoxy substitution on the phenyl ring may offer distinct electronic effects compared to the meta-methoxy position in the target compound.
Key Insight : The 3-methoxyphenyl group in the target compound balances electron donation and spatial orientation, which may optimize receptor binding compared to bulkier (e.g., cyclopropyl) or more rigid (e.g., thiophene) substituents .
Compounds with Varied Benzamide Substituents
Analogues with different benzamide modifications highlight the importance of the sulfonamide group:
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237, ): The trifluoromethoxy group is strongly electron-withdrawing, which may reduce metabolic stability compared to the morpholinosulfonyl group.
Key Insight: The morpholinosulfonyl group in the target compound likely improves water solubility and target engagement compared to non-sulfonamide analogues .
Bioactivity Comparisons
While direct bioactivity data for the target compound are unavailable, structurally related compounds demonstrate diverse activities:
- The target compound’s morpholinosulfonyl group may similarly enhance enzyme inhibition.
- OZE-II (): Exhibits antimicrobial activity against Staphylococcus aureus biofilms, attributed to the morpholinosulfonyl group’s ability to disrupt membrane integrity.
- HDAC Inhibitors (): Compounds like N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide show histone deacetylase (HDAC) inhibition. The target compound’s benzamide moiety may align with HDAC binding pockets, though its sulfonamide group could alter selectivity.
Key Insight: The target compound’s combination of a 3-methoxyphenyl group and morpholinosulfonyl moiety positions it as a candidate for dual antifungal and antimicrobial applications, though empirical validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
